molecular formula C13H12BrNO4S B2559999 N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide CAS No. 146463-14-1

N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2559999
CAS No.: 146463-14-1
M. Wt: 358.21
InChI Key: VQLGGQWIEZSHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzenesulfonamide framework, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as osmium(VIII) oxide . The reaction is carried out in an acidic medium with a constant ionic strength .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S/c1-19-10-3-5-11(6-4-10)20(17,18)15-9-2-7-13(16)12(14)8-9/h2-8,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLGGQWIEZSHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.